molecular formula C12H19ClFN5 B15112000 N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

Cat. No.: B15112000
M. Wt: 287.76 g/mol
InChI Key: DFPOTPCSSNSIEO-UHFFFAOYSA-N
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Description

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom at the 5-position of the pyrazole ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride typically involves multiple steps. One common method starts with the preparation of 5-fluoro-1,3-dimethylpyrazole-4-carbaldehyde. This intermediate is then condensed with N,N’-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) to form the corresponding 4,4,5,5-tetramethylimidazolidine-1,3-diol . The final step involves the reaction of this intermediate with 1-propylpyrazol-3-amine under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve techniques such as crystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyrazole ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-1-methylpyrazole-4-carbaldehyde: An intermediate in the synthesis of the target compound.

    4,4,5,5-tetramethylimidazolidine-1,3-diol: Another intermediate in the synthetic route.

    1-propylpyrazol-3-amine: A related pyrazole derivative.

Uniqueness

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride is unique due to the presence of both fluorine and propyl groups, which can significantly influence its chemical and biological properties. The combination of these functional groups can enhance its stability, reactivity, and potential bioactivity compared to similar compounds.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-4-6-18-7-5-11(16-18)14-8-10-9(2)15-17(3)12(10)13;/h5,7H,4,6,8H2,1-3H3,(H,14,16);1H

InChI Key

DFPOTPCSSNSIEO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=C(N(N=C2C)C)F.Cl

Origin of Product

United States

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